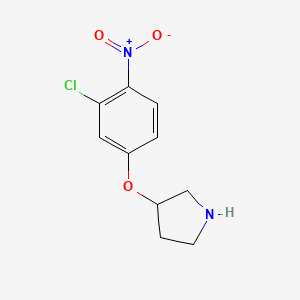![molecular formula C16H13BrClNO3 B13537308 [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate CAS No. 556014-90-5](/img/structure/B13537308.png)
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the 4-(4-Bromophenyl)-4-oxobutyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-bromobenzoyl chloride reacts with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with 2-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product would be the corresponding alcohol.
Oxidation: Products could include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(4-Bromophenyl)-4-oxobutyl] 2-hydroxypyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-methylpyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-aminopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is unique due to the presence of both bromophenyl and chloropyridine moieties. This combination enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
556014-90-5 |
|---|---|
Molekularformel |
C16H13BrClNO3 |
Molekulargewicht |
382.63 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)14(20)4-2-10-22-16(21)13-3-1-9-19-15(13)18/h1,3,5-9H,2,4,10H2 |
InChI-Schlüssel |
HOKVAHYSBQTBQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCCC(=O)C2=CC=C(C=C2)Br |
Löslichkeit |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



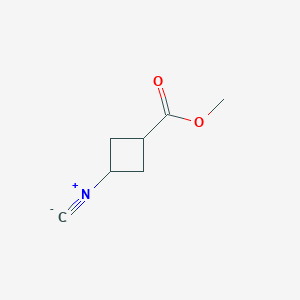
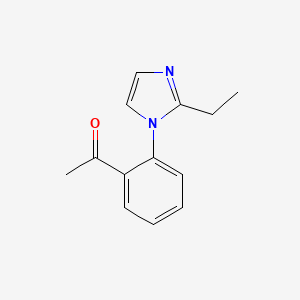

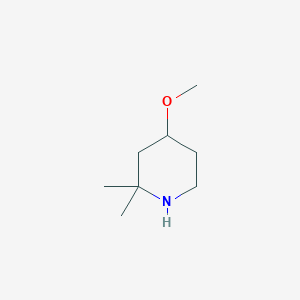

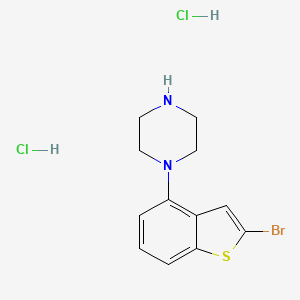
![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
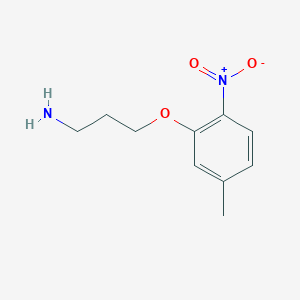
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)
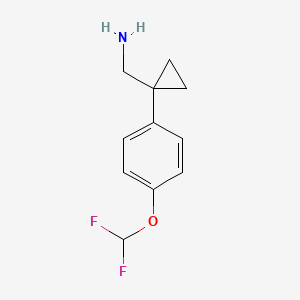

![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
